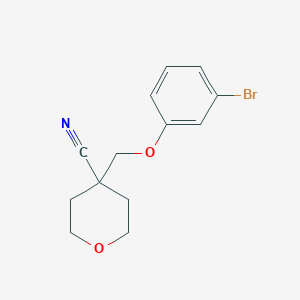

4-((3-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carbonitrile

CAS No.: 1387563-38-3

Cat. No.: VC15845581

Molecular Formula: C13H14BrNO2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1387563-38-3 |

|---|---|

| Molecular Formula | C13H14BrNO2 |

| Molecular Weight | 296.16 g/mol |

| IUPAC Name | 4-[(3-bromophenoxy)methyl]oxane-4-carbonitrile |

| Standard InChI | InChI=1S/C13H14BrNO2/c14-11-2-1-3-12(8-11)17-10-13(9-15)4-6-16-7-5-13/h1-3,8H,4-7,10H2 |

| Standard InChI Key | HZIDNNNNHLELSS-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCC1(COC2=CC(=CC=C2)Br)C#N |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s structure features a tetrahydropyran (oxane) ring, a six-membered oxygen-containing heterocycle, substituted at the 4-position with both a nitrile (-C≡N) group and a (3-bromophenoxy)methyl moiety. The bromophenoxy group consists of a phenyl ring with a bromine atom at the 3-position, connected to the tetrahydropyran via an ether linkage. This arrangement creates a sterically congested environment, influencing reactivity and intermolecular interactions .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[(3-bromophenoxy)methyl]oxane-4-carbonitrile | |

| SMILES | C1COCCC1(COC2=CC(=CC=C2)Br)C#N | |

| InChIKey | HZIDNNNNHLELSS-UHFFFAOYSA-N | |

| CAS Registry Number | 1387563-38-3 |

Stereochemical Considerations

The tetrahydropyran ring adopts a chair conformation, minimizing steric strain. The nitrile and bromophenoxy groups occupy equatorial positions, optimizing spatial distribution. No chiral centers are present, as confirmed by the absence of defined stereochemistry in computational analyses .

Computed Physicochemical Properties

Advanced computational models predict critical physicochemical parameters that govern the compound’s behavior in chemical and biological systems.

Table 2: Computed Molecular Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 296.16 g/mol | PubChem 2.2 |

| XLogP3 | 2.5 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 42.3 Ų | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |

| Monoisotopic Mass | 295.02079 Da | PubChem 2.2 |

The XLogP3 value of 2.5 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media. The absence of hydrogen bond donors and three acceptors aligns with its ether and nitrile functionalities. A polar surface area of 42.3 Ų implies limited membrane permeability, which may influence bioavailability .

Reactivity and Synthetic Considerations

Functional Group Reactivity

-

Nitrile Group (-C≡N): Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides. Reduction with agents like LiAlH₄ yields primary amines.

-

Bromophenoxy Group: The bromine atom serves as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) could replace bromine with aryl or alkenyl groups .

-

Ether Linkage: Generally stable but cleavable under strong acidic conditions (e.g., HBr in acetic acid).

Synthetic Pathways (Inferred)

While explicit synthesis protocols are unavailable in cited sources, analogous compounds suggest plausible routes:

-

Mitsunobu Reaction: Coupling 3-bromophenol with a tetrahydropyran-4-carbonitrile derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Nucleophilic Displacement: Reacting a bromomethyl-tetrahydropyran precursor with 3-bromophenol under basic conditions.

Challenges and Future Directions

Current data gaps include experimental validation of synthetic routes, pharmacokinetic profiles, and toxicological assessments. Priority research areas include:

-

Synthetic Optimization: Developing high-yield, scalable methodologies.

-

Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.

-

Computational Modeling: Predicting metabolic pathways and off-target interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume